molecular formula C22H22N2O2S B11341631 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone

Cat. No.: B11341631
M. Wt: 378.5 g/mol
InChI Key: XSYLBGKKSWAZGX-UHFFFAOYSA-N
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Description

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a piperidine ring, and a phenyl group connected through a methanone linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and piperidine intermediates, followed by their coupling with the phenylmethanone derivative. Common reagents used in these reactions include:

    Benzothiazole: Synthesized from 2-aminothiophenol and carbon disulfide.

    Piperidine: Prepared through the hydrogenation of pyridine.

    Phenylmethanone: Derived from the Friedel-Crafts acylation of benzene with acetyl chloride.

The final coupling reaction often requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under inert conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or phenyl rings using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic medium.

    Reduction: H₂ with Pd/C catalyst.

    Substitution: NaH in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound for further exploration.

Properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-prop-2-enoxyphenyl)methanone

InChI

InChI=1S/C22H22N2O2S/c1-2-15-26-18-9-7-17(8-10-18)22(25)24-13-11-16(12-14-24)21-23-19-5-3-4-6-20(19)27-21/h2-10,16H,1,11-15H2

InChI Key

XSYLBGKKSWAZGX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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